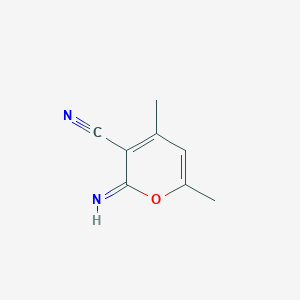

2-Imino-4,6-dimethyl-2H-pyran-3-carbonitrile

描述

属性

IUPAC Name |

2-imino-4,6-dimethylpyran-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-3-6(2)11-8(10)7(5)4-9/h3,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWQLIMXWHWWNKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N)O1)C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imino-4,6-dimethyl-2H-pyran-3-carbonitrile typically involves multicomponent reactions (MCRs). One common method is the one-pot condensation reaction, which involves the reaction of aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst. For example, the condensation of 4-hydroxyquinolin-2(1H)-one, aldehydes, and malononitrile in refluxing ethanol yields the desired product in excellent yields .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of catalysts and reaction conditions may vary depending on the specific industrial requirements .

化学反应分析

Types of Reactions

2-Imino-4,6-dimethyl-2H-pyran-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The imino and nitrile groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield oxo derivatives, while reduction reactions produce primary amines. Substitution reactions can lead to a variety of substituted pyran derivatives .

科学研究应用

Chemical Synthesis

Building Block for Heterocyclic Compounds

2-Imino-4,6-dimethyl-2H-pyran-3-carbonitrile is utilized as a precursor in the synthesis of more complex heterocyclic compounds. This is particularly relevant in medicinal chemistry where such compounds are often explored for their biological activities. The compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, which further enhance its utility in synthetic chemistry.

Table 1: Summary of Chemical Reactions Involving this compound

| Reaction Type | Products Generated | Key Reagents Used |

|---|---|---|

| Oxidation | Oxo derivatives | Potassium permanganate |

| Reduction | Primary amines | Lithium aluminum hydride |

| Substitution | Substituted pyran derivatives | Amines, alcohols |

Biological Applications

Enzyme Inhibition Studies

The compound has been investigated for its role in enzyme inhibition and protein-ligand interactions. Its imino and nitrile functional groups allow it to form hydrogen bonds with active sites of enzymes, potentially modulating their activity. This aspect is crucial for drug design, where understanding the interaction between small molecules and biological targets can lead to the development of effective therapeutics.

Case Study: Enzyme Interaction

Research indicates that derivatives of this compound exhibit significant inhibition against specific enzymes involved in metabolic pathways. For instance, studies have shown that modifications to the compound can enhance its binding affinity to target enzymes, making it a candidate for further pharmacological exploration.

Industrial Applications

Dyes and Pigments Production

In industrial settings, this compound is employed in the synthesis of dyes and pigments. Its ability to participate in complex chemical reactions allows for the creation of vibrant colors used in various applications such as textiles and coatings.

Table 2: Industrial Uses of this compound

| Application Area | Description |

|---|---|

| Dyes | Used as an intermediate in dye synthesis |

| Pigments | Contributes to color stability and vibrancy |

| Specialty Chemicals | Serves as a precursor in various chemical formulations |

Environmental Safety Assessments

Recent studies have focused on the environmental impact and safety profile of this compound. Risk assessments indicate that when used within established guidelines, the compound does not pose significant environmental risks.

Safety Profile Summary

A comprehensive safety assessment revealed no significant genotoxicity or reproductive toxicity associated with this compound at typical exposure levels. This finding supports its continued use in industrial applications while adhering to safety regulations.

作用机制

The mechanism of action of 2-Imino-4,6-dimethyl-2H-pyran-3-carbonitrile involves its interaction with specific molecular targets. The imino and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound’s unique structure allows it to fit into active sites of enzymes, inhibiting their function and affecting various biochemical pathways .

相似化合物的比较

Table 1: Molecular Properties of Selected Pyran Derivatives

Key Observations :

- Substituent Effects: The imino group in the target compound replaces the amino group found in derivatives like 2-amino-4H-pyran-3-carbonitriles.

- Molecular Weight : Bulky substituents, such as benzoyl and phenyl groups in the diphenyl derivative (C₂₅H₁₈N₂O₂), significantly increase molecular weight, impacting solubility and bioavailability .

Reactivity Differences :

- The imino group in the target compound may participate in nucleophilic addition reactions, whereas amino derivatives are more prone to electrophilic substitution.

- Nitrile groups in all compounds enable further functionalization (e.g., hydrolysis to carboxylic acids).

Insights :

- Amino-substituted derivatives exhibit broad pharmacological properties due to hydrogen-bonding interactions with biological targets .

- The imino group’s basicity in the target compound could modulate interactions with acidic residues in enzymes, offering a unique mechanism compared to amino analogs.

生物活性

2-Imino-4,6-dimethyl-2H-pyran-3-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structural formula of this compound features an imino group and a nitrile functional group attached to a pyran ring. This unique combination of functional groups contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The imino and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This compound can fit into the active sites of enzymes, inhibiting their function and affecting various biochemical pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound has significant antimicrobial properties, demonstrating efficacy against various bacterial strains.

- Antiviral Activity : Preliminary in vitro studies suggest potential antiviral effects, particularly against influenza viruses .

- Enzyme Inhibition : It has been used in studies focusing on enzyme inhibition, particularly in the context of protein-ligand interactions.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several pathogens. The compound demonstrated a minimum inhibitory concentration (MIC) ranging from 50 to 100 µg/mL against Gram-positive and Gram-negative bacteria. This suggests its potential as a lead compound for developing new antimicrobial agents.

Antiviral Properties

In a laboratory setting, this compound was tested against the H1N1 influenza virus. The results indicated a dose-dependent reduction in viral titers with an IC50 value around 5 µM, highlighting its potential as an antiviral agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| 2-Amino-4,6-dimethyl-2H-pyran-3-carbonitrile | Antimicrobial | 40 |

| 2-Imino-4,6-dimethyl-2H-pyran-3-carboxamide | Enzyme inhibitor | 15 |

| 2-Imino-4,6-dimethyl-2H-pyran-3-thiocarbonitrile | Antiviral | 10 |

This table illustrates that while other compounds exhibit notable activities, this compound maintains competitive efficacy across various assays.

常见问题

What are the established synthetic routes for 2-Imino-4,6-dimethyl-2H-pyran-3-carbonitrile, and how can reaction conditions be optimized for yield?

Basic Research Focus

The synthesis typically involves cyclocondensation of β-diketones or β-ketonitriles with appropriate amines or nitrile precursors. A step-efficient method reported for analogous compounds uses 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile as a precursor, enabling the formation of hydrazide hydrazones, urea derivatives, and other functionalized pyran systems . Key optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Catalysis : Mild bases (e.g., triethylamine) or acid catalysts (e.g., acetic acid) improve cyclization efficiency.

- Temperature Control : Reactions often proceed at 80–100°C to balance kinetics and side-product suppression.

Yield improvements (>80%) are achieved via iterative recrystallization from ethanol/water mixtures .

How can X-ray crystallography and spectroscopic methods resolve structural ambiguities in this compound derivatives?

Basic Research Focus

X-ray crystallography (using SHELX programs) is the gold standard for unambiguous structural determination. For example, SHELXL refines bond lengths and angles with precision <0.01 Å, critical for confirming the imino group’s tautomeric form and substituent positions .

Spectroscopic corroboration involves:

What computational approaches are effective in predicting the reactivity and electronic properties of this compound?

Advanced Research Focus

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) provide insights into:

- Electrophilic Reactivity : Localized electron density at the nitrile and imino groups predicts nucleophilic attack sites .

- Tautomeric Equilibria : Energy comparisons between imino and keto forms (ΔG < 2 kcal/mol) suggest dynamic interconversion in solution .

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) correlate with stability against photodegradation .

Validation against experimental UV-Vis spectra (λ ~300 nm) refines computational models .

How can contradictions in biological activity data for derivatives of this compound be systematically addressed?

Advanced Research Focus

Discrepancies in bioactivity assays (e.g., IC variability) arise from:

- Structural Heterogeneity : Minor substituent changes (e.g., methyl vs. methoxy groups) alter binding affinity.

- Assay Conditions : pH-dependent tautomerism affects interactions with targets like kinases or receptors .

Resolution Strategies :

Dose-Response Profiling : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm target engagement.

Co-crystallization Studies : Determine binding modes with enzymes (e.g., XimE) to validate computational docking results .

Metabolic Stability Screening : Assess cytochrome P450 interactions to rule out false negatives/positives .

What methodologies are recommended for analyzing regioselectivity in derivatization reactions of this compound?

Advanced Research Focus

Regioselectivity in reactions (e.g., electrophilic substitution) is governed by:

- Electronic Effects : Nitrile groups direct electrophiles to the α-position via resonance withdrawal.

- Steric Hindrance : 4,6-Dimethyl groups disfavor substitution at adjacent positions.

Experimental Validation : - Kinetic Isotope Effects (KIE) : Deuterium labeling at reactive sites quantifies mechanistic pathways.

- Hammett Plots : Linear free-energy relationships (σ values) correlate substituent electronic effects with reaction rates .

For example, nitration predominantly occurs at the 5-position due to minimal steric interference .

How can reaction scalability and purity be maintained in multi-step syntheses of derivatives?

Advanced Research Focus

Scalability Challenges :

- Intermediate Isolation : Use flash chromatography (silica gel, hexane/EtOAc gradients) to remove byproducts early .

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression and minimizes batch variability.

Purity Optimization : - Crystallization Solvents : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals (>99% by HPLC) .

- Thermogravimetric Analysis (TGA) : Detects residual solvents (<0.1% w/w) post-lyophilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。